Maytansinoid DM4
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Overview
Description
Maytansinoid DM4 is a highly potent cytotoxic compound derived from maytansine, a natural product isolated from the shrub Maytenus ovatus. It is a member of the maytansinoid family, which are known for their ability to inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound is primarily used as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Maytansinoid DM4 involves several steps, starting from maytansine. The key steps include the introduction of a thiol group and the formation of a disulfide bond. The synthetic route typically involves:
Thiol Introduction: Maytansine is reacted with a thiol-containing reagent under mild conditions to introduce a thiol group.
Disulfide Bond Formation: The thiol group is then oxidized to form a disulfide bond, resulting in the formation of DM4
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions: Maytansinoid DM4 undergoes various chemical reactions, including:
Oxidation: The thiol group in DM4 can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds in DM4 can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under mild conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Formation of disulfide-bonded DM4.
Reduction: Regeneration of thiol-containing DM4.
Substitution: Formation of various substituted derivatives of DM4
Scientific Research Applications
Maytansinoid DM4 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying microtubule dynamics and the effects of microtubule inhibitors.
Biology: Employed in cell biology research to study cell cycle regulation and apoptosis.
Medicine: Incorporated into ADCs for targeted cancer therapy. .
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Maytansinoid DM4 exerts its effects by binding to tubulin, a protein that forms microtubules. By binding to tubulin, DM4 inhibits microtubule polymerization, leading to the suppression of microtubule dynamics. This results in mitotic arrest and subsequent apoptosis of the cancer cells. The molecular targets of DM4 include the vinblastine-binding site on tubulin .
Comparison with Similar Compounds
- Ansamitocin P-3
- Ravtansine (DM1)
- Soravtansine (DM4)
Properties
Molecular Formula |
C39H56ClN3O10S |
---|---|
Molecular Weight |
794.4 g/mol |
IUPAC Name |
[(1S,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-27(50-11)39(48)21-29(52-35(47)41-39)37(5,6)34-38(7,53-34)28(51-33(46)23(2)42(8)30(44)15-16-36(3,4)54)20-31(45)43(9)25-18-24(17-22)19-26(49-10)32(25)40/h12-14,18-19,23,27-29,34,48,54H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,27+,28-,29-,34-,38-,39-/m0/s1 |
InChI Key |
SVVGCFZPFZGWRG-OTKBOCOUSA-N |
Isomeric SMILES |
C/C/1=C\C=C\[C@H]([C@]2(C[C@@H](C([C@H]3[C@@](O3)([C@H](CC(=O)N(C4=C(C(=CC(=C4)C1)OC)Cl)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)S)C)(C)C)OC(=O)N2)O)OC |
Canonical SMILES |
CC1=CC=CC(C2(CC(C(C3C(O3)(C(CC(=O)N(C4=C(C(=CC(=C4)C1)OC)Cl)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)(C)C)OC(=O)N2)O)OC |
Origin of Product |
United States |
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